molecular formula C26H24BrN5O4S B11683943 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11683943
M. Wt: 582.5 g/mol
InChI Key: PMFXJZMHFIRAFW-RWPZCVJISA-N
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Description

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide involves multiple steps:

Chemical Reactions Analysis

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to the compound’s biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide include:

These compounds share the triazole core structure but differ in their substituents, leading to variations in their biological activities and applications

Properties

Molecular Formula

C26H24BrN5O4S

Molecular Weight

582.5 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H24BrN5O4S/c1-34-21-14-11-18(23(35-2)24(21)36-3)15-28-29-22(33)16-37-26-31-30-25(17-9-12-19(27)13-10-17)32(26)20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,29,33)/b28-15+

InChI Key

PMFXJZMHFIRAFW-RWPZCVJISA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)OC)OC

Origin of Product

United States

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